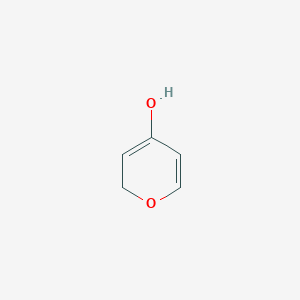
2H-Pyran-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-4-OL is a useful research compound. Its molecular formula is C5H6O2 and its molecular weight is 98.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2H-Pyran-4-OL has been investigated for its pharmacological properties. Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that certain derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress .
Fragrance Industry
The fragrance industry utilizes this compound due to its pleasant aroma profile. It is often included in formulations for perfumes and cosmetics. Safety assessments indicate that it has low acute toxicity and does not exhibit significant skin sensitization potential .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing various complex molecules. Its reactivity allows it to participate in several chemical reactions, including:
- Cycloadditions : The compound can undergo cycloaddition reactions, leading to the formation of larger cyclic structures.
- Functionalization : The hydroxyl group on this compound can be modified to introduce various functional groups, expanding its utility in synthetic pathways .
Safety Assessments
Toxicological evaluations of this compound have been conducted to assess its safety for use in consumer products:
Environmental Impact
Environmental assessments indicate that this compound does not pose significant risks when released into the environment, with studies showing it is biodegradable under aerobic conditions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications enhanced antibacterial efficacy, suggesting pathways for developing novel antibiotics.
Case Study 2: Fragrance Formulation
In a fragrance formulation study, researchers incorporated this compound into a commercial perfume. Sensory evaluation showed that the inclusion improved the overall scent profile while maintaining safety standards as per regulatory guidelines.
Eigenschaften
CAS-Nummer |
27828-85-9 |
|---|---|
Molekularformel |
C5H6O2 |
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
2H-pyran-4-ol |
InChI |
InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1-3,6H,4H2 |
InChI-Schlüssel |
JIDPHLLCKDISON-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















